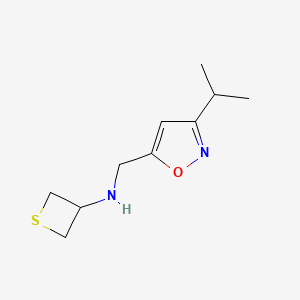
N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine is a heterocyclic compound that features an isoxazole ring and a thietane ring The isoxazole ring is known for its presence in various biologically active molecules, while the thietane ring is a four-membered sulfur-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the thietane moiety. One common method involves the reaction of 3-isopropylisoxazole with a suitable thietane precursor under basic conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thietane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole and thietane rings.
Reduction: Reduced forms of the isoxazole and thietane rings.
Substitution: Substituted derivatives where the thietane ring is modified.
Scientific Research Applications
N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thietane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity or stability. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Isopropylisoxazol-5-amine: A simpler compound with only the isoxazole ring.
N-(5-Methylisoxazol-3-yl)malonamide: Contains an isoxazole ring and is used in similar applications.
N1,N2-bis(5-methylisoxazol-3-yl)oxalamide: Another isoxazole-containing compound with different substituents.
Uniqueness
N-((3-Isopropylisoxazol-5-yl)methyl)thietan-3-amine is unique due to the presence of both the isoxazole and thietane rings. This combination of rings can impart distinct chemical and biological properties, making it a valuable compound for various applications. The thietane ring, in particular, can enhance the compound’s stability and reactivity compared to similar compounds without this ring.
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H16N2OS/c1-7(2)10-3-9(13-12-10)4-11-8-5-14-6-8/h3,7-8,11H,4-6H2,1-2H3 |
InChI Key |
LWMBLUBQNYYDMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)

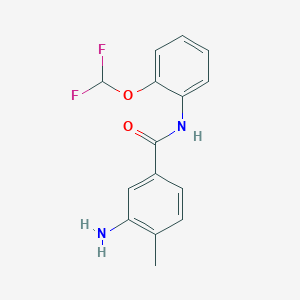
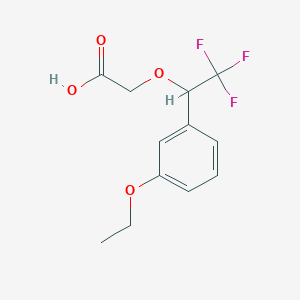
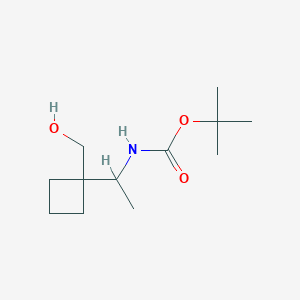
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
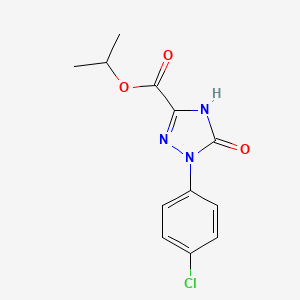
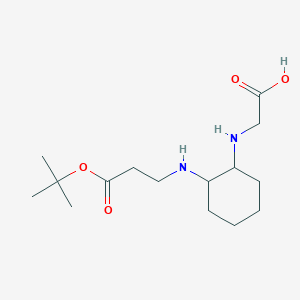
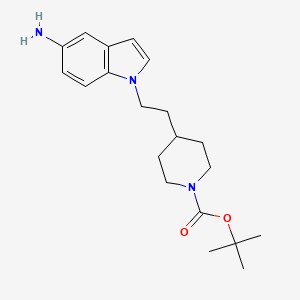

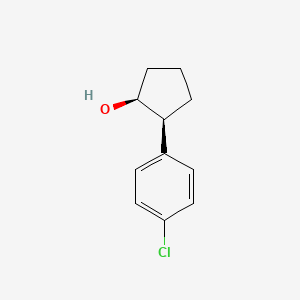
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
![1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)

